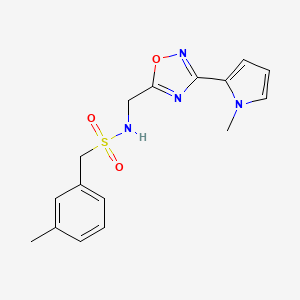
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that exhibits a range of biological activities due to its unique chemical structure. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzymatic activities and receptor functions, leading to significant physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Studies have indicated that compounds containing the oxadiazole moiety often exhibit anticancer properties. For instance, derivatives have been shown to inhibit tumor cell proliferation in various cancer cell lines. The IC50 values for some derivatives range from 0.47 to 1.4 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar oxadiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. For example, compounds in this class demonstrated significant activity against Bacillus cereus and other pathogenic strains .
Additional Biological Activities
This compound may also possess:
- Anti-inflammatory properties
- Anticonvulsant effects
- Antiviral activity
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of oxadiazole compounds. For example:
| Study | Findings | Biological Activity |
|---|---|---|
| Du et al., 2013 | Identified oxadiazole derivatives as potent TS inhibitors | Anticancer |
| Ahsan et al., 2020 | Evaluated antimicrobial activity against gram-positive bacteria | Antimicrobial |
| PMC7345688 | Assessed cytotoxicity in multiple cancer cell lines | Anticancer |
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Antitumor Activity Study : A novel derivative displayed selective cytotoxic effects on HeLa and HCT116 cell lines with IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Testing : A series of synthesized oxadiazole compounds were tested against clinical isolates of bacteria, showing enhanced activity compared to traditional antibiotics.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to control groups.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-5-3-6-13(9-12)11-24(21,22)17-10-15-18-16(19-23-15)14-7-4-8-20(14)2/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLPRQNSHKEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














